Imidazol-4-one, 5-benzo[1,3]dioxol-5-ylmethylene-2-(2-chlorophenyl)-3,5-dihydro-
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Overview
Description
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(2-chlorophenyl)hydrazinecarboxamide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazolone ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the imidazolone ring, while reduction could produce a more saturated imidazolone derivative.
Scientific Research Applications
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl derivatives: These compounds share the benzodioxole ring and exhibit similar biological activities.
Chlorophenyl-imidazolone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to the combination of its benzodioxole and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H11ClN2O3 |
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Molecular Weight |
326.7 g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-chlorophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-4-2-1-3-11(12)16-19-13(17(21)20-16)7-10-5-6-14-15(8-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b13-7+ |
InChI Key |
CBYSJXPJXGOYQK-NTUHNPAUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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